2-(4-tert-butylphenoxy)propanoyl Chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)propanoyl chloride typically involves the reaction of 4-tert-butylphenol with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(4-tert-butylphenoxy)propanoic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis Product: The major product of hydrolysis is 2-(4-tert-butylphenoxy)propanoic acid.
Scientific Research Applications
2-(4-tert-butylphenoxy)propanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is utilized in the modification of biomolecules for proteomics research.
Industry: It is used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)propanoyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity allows it to modify biomolecules and other organic compounds effectively .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)acetyl chloride: Similar in structure but with an acetyl group instead of a propanoyl group.
4-tert-butylphenoxyacetic acid: Similar in structure but with a carboxylic acid group instead of a chloride group.
Uniqueness
2-(4-tert-butylphenoxy)propanoyl chloride is unique due to its specific reactivity and applications in proteomics research. Its ability to undergo various substitution reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)propanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-9(12(14)15)16-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCKTHKLECXCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=C(C=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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